molecular formula C17H22FN5OS2 B2988292 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide CAS No. 1105222-36-3

2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide

Cat. No.: B2988292
CAS No.: 1105222-36-3
M. Wt: 395.52
InChI Key: VXUTUXRTQYLTEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a 1,3,4-thiadiazole derivative featuring a piperazine ring substituted with a 4-fluorophenyl group at the 1-position and an isopropylacetamide moiety linked via a thioether bond. The 1,3,4-thiadiazole core is known for its electron-deficient nature, enhancing interactions with biological targets such as enzymes or receptors. The 4-fluorophenyl-piperazine group may contribute to CNS activity due to structural similarities with dopamine receptor ligands, while the isopropylacetamide side chain likely improves pharmacokinetic properties, such as metabolic stability and solubility .

Properties

IUPAC Name

2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN5OS2/c1-12(2)19-15(24)11-25-17-21-20-16(26-17)23-9-7-22(8-10-23)14-5-3-13(18)4-6-14/h3-6,12H,7-11H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUTUXRTQYLTEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NN=C(S1)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carbon disulfide in the presence of a base such as sodium hydroxide.

    Introduction of the Piperazine Moiety: The 4-(4-fluorophenyl)piperazine is then introduced through a nucleophilic substitution reaction. This step often requires the use of a suitable solvent like dimethylformamide (DMF) and a catalyst such as potassium carbonate.

    Thioether Formation: The thiadiazole derivative is then reacted with an appropriate alkylating agent to introduce the thioether linkage. This step may involve the use of reagents like methyl iodide or ethyl bromide.

    Acetamide Formation: Finally, the N-isopropylacetamide group is introduced through an acylation reaction, typically using isopropylamine and acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring, where the fluorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies for its activity against certain biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as an antagonist or agonist at specific receptors, contributing to its pharmacological profile.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The thiadiazole ring may contribute to the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurological pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their differences:

Compound Name Core Structure Substituent Variations Key Properties/Activities References
Target Compound 1,3,4-Thiadiazole - 4-Fluorophenyl-piperazine
- N-isopropylacetamide
Hypothesized CNS activity, improved solubility
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide 1,3,4-Thiadiazole - Ethyl group at thiadiazole C5
- 2-Fluorophenyl on piperazine
Lower lipophilicity due to ethyl group; potential altered receptor binding
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 1,3,4-Thiadiazole - 4-Chlorobenzylthio
- Phenoxyacetamide with isopropyl/methyl groups
Higher melting point (132–134°C); possible tyrosinase inhibition
N-(5-((3-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-((4-(phenylamino)quinazolin-2-yl)thio)acetamide (15e) 1,3,4-Thiadiazole - 3-Fluorobenzylthio
- Quinazoline-thioacetamide
Antitumor activity (IC50 values <10 µM in vitro); IR peaks at 1686 cm⁻¹ (C=O stretch)
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide Dihydrothiadiazole - 4-Fluorophenyl
- Acetylated dihydrothiadiazole ring
Reduced aromaticity; potential for altered metabolic pathways

Pharmacological and Physicochemical Comparisons

  • Piperazine Substitution: The target compound’s 4-fluorophenyl-piperazine group distinguishes it from analogs with 2-fluorophenyl (e.g., ) or non-fluorinated aryl groups. Fluorine at the para position may enhance metabolic stability and CNS penetration compared to ortho-substituted derivatives .
  • Thiadiazole Modifications : Compounds with ethyl or benzylthio substituents at the thiadiazole C5 position (e.g., ) exhibit lower melting points (132–170°C) compared to the target compound, which lacks such bulky groups. This suggests the target may have improved crystallinity and stability.
  • Biological Activity: Quinazoline-containing analogs (e.g., ) show marked antitumor activity, while tyrosinase inhibitors (e.g., ) feature benzofuran-oxadiazole cores.

Biological Activity

The compound 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide is a novel thiadiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article explores the biological activity of this compound, highlighting its cytotoxic effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Overview

The compound features a 1,3,4-thiadiazole core linked to a piperazine moiety and an isopropylacetamide group. The presence of the 4-fluorophenyl substituent is significant for enhancing biological activity through improved lipophilicity and receptor binding affinity.

Chemical Structure

C17H22FN5S2\text{C}_{17}\text{H}_{22}\text{F}\text{N}_{5}\text{S}_{2}

Molecular Properties

PropertyValue
Molecular Weight366.51 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic potential of thiadiazole derivatives against various cancer cell lines. The compound was tested against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines using the MTT assay.

Results Summary

  • MCF-7 Cell Line : IC50 = 10.10 µg/mL
  • HepG2 Cell Line : IC50 = 5.36 µg/mL

These results indicate that the compound exhibits moderate cytotoxicity, with a notable increase in potency when structural modifications are made to the thiadiazole scaffold .

The proposed mechanism of action involves the inhibition of key cellular pathways associated with cancer cell proliferation. The compound may induce apoptosis through the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins in treated cells.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Studies indicate that derivatives containing the thiadiazole moiety possess significant inhibitory effects against various bacterial strains, suggesting potential applications in treating infections resistant to conventional antibiotics .

Case Studies and Research Findings

  • Antitumor Activity : A study on a series of thiadiazole derivatives demonstrated that compounds with piperazine substitutions showed enhanced antitumor activity compared to their non-piperazine counterparts. For example, a derivative with a benzyl piperidine moiety exhibited an IC50 of 2.32 µg/mL against MCF-7 cells, highlighting the importance of structural modifications .
  • Cholinergic Activity : In research focused on Alzheimer's disease, thiadiazole derivatives were evaluated for their acetylcholinesterase inhibitory activity. One compound showed an IC50 value lower than donepezil, indicating its potential as an anti-Alzheimer agent .
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions between these compounds and target enzymes such as dihydrofolate reductase (DHFR). These studies suggest that structural modifications can significantly enhance binding affinity and biological activity .

Table: Summary of Biological Activities

Activity TypeCell Line/TargetIC50 ValueReference
CytotoxicityMCF-710.10 µg/mL
CytotoxicityHepG25.36 µg/mL
AntimicrobialVarious BacteriaModerate Activity
AcetylcholinesteraseHuman Enzyme< 0.6 µM

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide, and how do reaction conditions influence yields?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Thiadiazole Core Formation : React 4-(4-fluorophenyl)piperazine with thiosemicarbazide derivatives in POCl₃ under reflux (90°C, 3 hours), followed by precipitation at pH 8–9 using ammonia .

Thioether Linkage : Introduce the thioacetamide moiety via nucleophilic substitution using N-isopropyl-2-mercaptoacetamide under inert conditions.

  • Optimization : Microwave-assisted synthesis (e.g., 50–100 W, 10–30 minutes) reduces reaction time by 60–70% compared to conventional heating . Solvents like DMF or DMSO enhance solubility, while catalysts (e.g., K₂CO₃) improve coupling efficiency.

Q. Which analytical techniques are critical for characterizing this compound and ensuring purity?

  • Methodological Answer :

  • Structural Confirmation : Use ¹H/¹³C NMR to verify piperazine, thiadiazole, and acetamide moieties. For example, the thiadiazole C-S bond resonates at ~160–170 ppm in ¹³C NMR .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated [M+H]⁺ = 435.12).
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water gradient) achieves >98% purity.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups responsible for biological activity?

  • Methodological Answer :

  • Systematic Substitution : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess antimicrobial potency .
  • Piperazine Modifications : Compare N-alkylated vs. N-aryl piperazine derivatives using in vitro assays (e.g., MIC against S. aureus).
  • Computational SAR : Perform molecular docking (AutoDock Vina) to map interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :

  • Standardized Assays : Replicate studies using uniform protocols (e.g., MTT assay for cytotoxicity, 48-hour incubation).
  • Statistical Validation : Apply ANOVA to compare datasets and identify outliers. For example, discrepancies in anticancer activity may arise from cell line heterogeneity (e.g., HeLa vs. MCF-7) .
  • Meta-Analysis : Cross-reference findings with structural analogs (e.g., thiadiazole-piperazine hybrids) to identify trends .

Q. How can computational approaches predict the compound’s pharmacokinetic and binding properties?

  • Methodological Answer :

  • ADME Prediction : Use SwissADME to calculate logP (lipophilicity) and topological polar surface area (TPSA). The trifluoromethyl group increases logP by ~0.5 units, enhancing blood-brain barrier penetration .
  • Molecular Dynamics (MD) : Simulate binding stability (e.g., 100 ns simulations in GROMACS) to quantify interactions with dopamine D2 receptors .
  • Free Energy Calculations : MM-PBSA analysis identifies key residues (e.g., Asp114 in GPCRs) contributing to binding affinity .

Q. What methodologies are effective for crystallographic analysis and conformational studies?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., DMSO/water). The piperazine-thiadiazole dihedral angle (e.g., 85.2°) reveals conformational flexibility .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···F contacts) to explain packing motifs.

Q. How to design mechanistic studies to elucidate the compound’s mode of action in neurological disorders?

  • Methodological Answer :

  • Receptor Binding Assays : Radioligand displacement (³H-spiperone for dopamine D2 receptors) identifies IC₅₀ values .
  • Calcium Imaging : Measure intracellular Ca²⁺ flux in neuronal cells (e.g., SH-SY5Y) to assess GPCR modulation.
  • Genetic Knockdown : Use CRISPR-Cas9 to silence target genes (e.g., DRD2) and validate specificity .

Q. What advanced separation techniques improve purification of synthetic intermediates?

  • Methodological Answer :

  • Flash Chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane gradients (e.g., 20–50% EA) for intermediates.
  • HPLC-Prep : Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) resolve stereoisomers with >95% purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.